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molecular formula C8H5BrClN B1373901 2-(4-Bromo-2-chlorophenyl)acetonitrile CAS No. 67197-54-0

2-(4-Bromo-2-chlorophenyl)acetonitrile

Cat. No. B1373901
M. Wt: 230.49 g/mol
InChI Key: MXZBZBHXAMJWMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08114902B2

Procedure details

To 4-bromo-2-chlorobenzyl cyanide (383 g) of Reference Example 14 were added water (908 mL), ethanol (6812 mL) and 85% aqueous potassium hydroxide solution (549 g), and the mixture was stirred at an inside temperature of 75° C. for 13 hr. The mixture was concentrated, and diisopropyl ether (4500 mL) and water were added. The aqueous layer was neutralized with 1M hydrochloric acid, and partitioned and extracted with ethyl acetate. The organic layer was washed with 25% brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the residual crude crystals were recrystallized from a mixed solvent of diisopropyl ether and hexane to give the title compound (240 g) as pale-yellow crystals.
Quantity
383 g
Type
reactant
Reaction Step One
Name
Quantity
908 mL
Type
reactant
Reaction Step One
Quantity
549 g
Type
reactant
Reaction Step One
Quantity
6812 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][C:7]#N)=[C:4]([Cl:11])[CH:3]=1.[OH2:12].[OH-:13].[K+]>C(O)C>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][C:7]([OH:13])=[O:12])=[C:4]([Cl:11])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
383 g
Type
reactant
Smiles
BrC1=CC(=C(CC#N)C=C1)Cl
Name
Quantity
908 mL
Type
reactant
Smiles
O
Name
Quantity
549 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
6812 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at an inside temperature of 75° C. for 13 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
diisopropyl ether (4500 mL) and water were added
CUSTOM
Type
CUSTOM
Details
partitioned
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with 25% brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residual crude crystals were recrystallized from a mixed solvent of diisopropyl ether and hexane

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)CC(=O)O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 240 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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